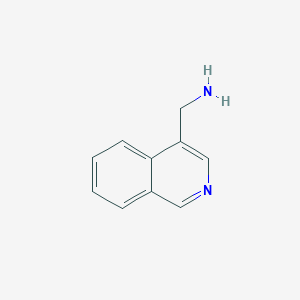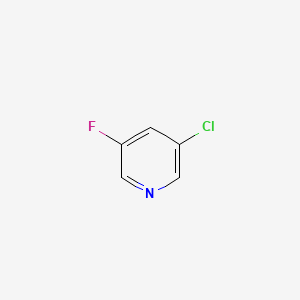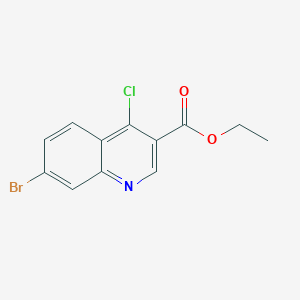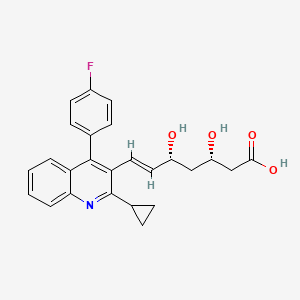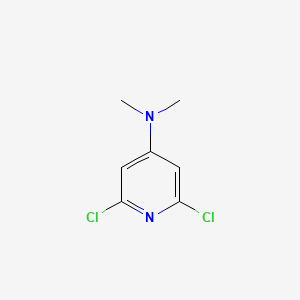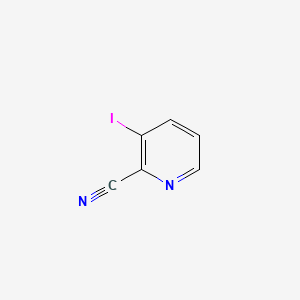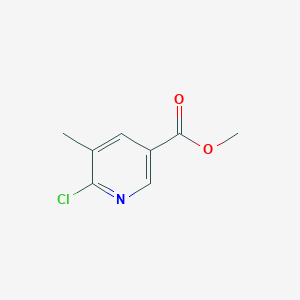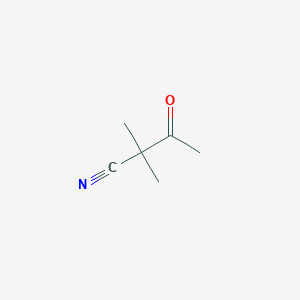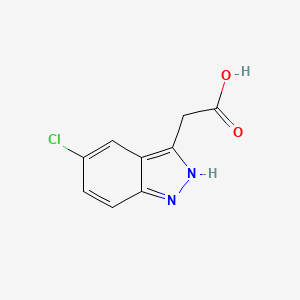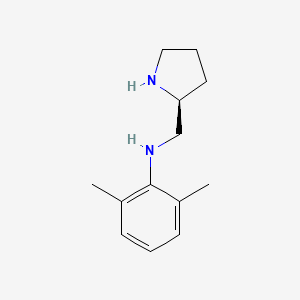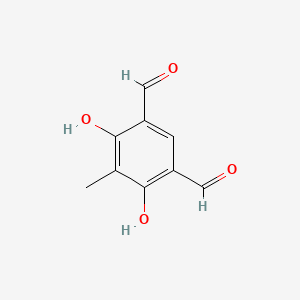
Trivinylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trivinylsilane (C6H10Si) is a silicon compound with three vinyl (ethenyl) groups attached to a silicon atom. It is a colorless liquid with a molecular weight of 110.23 g/mol .
Synthesis Analysis
Trivinylsilane can be synthesized through the reaction of trichlorosilane with tetrahydrofuran in the presence of a catalyst. The yield is typically around 75% .Molecular Structure Analysis
Trivinylsilane consists of a silicon atom bonded to three vinyl groups (C=C) and one hydrogen atom. The molecular structure is linear, with the silicon atom at the center and the vinyl groups extending from it .Chemical Reactions Analysis
Trivinylsilane can undergo various reactions, including hydrosilylation, polymerization, and cross-coupling reactions. For example, it can react with alkenes or alkynes in hydrosilylation reactions to form new silicon-carbon bonds .科学的研究の応用
Corrosion Protection
Trivinylsilane derivatives, such as Triacetoxyvinylsilane (TAVS), have been utilized in sol-gel coatings for aluminum and copper metals, providing enhanced corrosion protection. This is attributed to the hydrophobic nature of the vinyl group in TAVS, which results in better performance compared to other silane-based coatings (Li, Ba, & Mahmood, 2008).
Polymer Synthesis
In polymer science, compounds like triethoxyvinylsilane (TEVS) have been used to synthesize random copolymers with styrene, leading to innovative materials like polystyrene-g-silica particles. These materials demonstrate unique structural characteristics and potential applications in various fields (Agudelo, Pérez, & López, 2011).
Environmental Sustainability
Research in environmental sustainability has leveraged compounds similar to trivinylsilane. For instance, a strategy was developed to convert trifluoromethane, a byproduct of industrial processes, into valuable fluorinated compounds. This approach represents a shift towards more sustainable practices in chemical research (Musio, Gala, & Ley, 2018).
Material Science and Nanotechnology
In the field of nanotechnology and material science, derivatives of trivinylsilane are used in the creation of innovative materials. For example, Polydimethylsiloxane (PDMS), a related compound, has been employed in the development of triboelectric nanogenerators with enhanced output power, showcasing the versatility of silane-based compounds in advanced material applications (Xia et al., 2016).
Light-Emitting Materials
The synthesis of hyperbranched polysiloxanes from triethoxyvinylsilane (A-151) has led to the discovery of materials exhibiting bright blue photoluminescence. This unexpected finding opens new possibilities in designing light-emitting materials without conventional chromophores (Niu et al., 2016).
Electronic Applications
Silane-based compounds are also pivotal in electronic applications. For example, poly(trivinyl-trimethyl-cyclotrisiloxane) demonstrates potential in neural probe fabrication. Its properties and synthesis rate have been optimized for practical applications, highlighting the role of silane derivatives in electronic device manufacturing (Achyuta et al., 2009).
Safety and Hazards
将来の方向性
Research on trivinylsilane could explore its applications in materials science, catalysis, and organic synthesis. Investigating its reactivity with various substrates and optimizing its synthesis methods could lead to novel applications.
作用機序
Target of Action
Trivinylsilane is an organosilicon compound . It is commonly used in organic synthesis and polymer chemistry, with many important applications . .
Mode of Action
It is known that trivinylsilane can act as a cross-linking agent and a monomer in polymers , suggesting that it may interact with its targets through chemical reactions leading to the formation of covalent bonds.
Biochemical Pathways
Given its use in organic synthesis and polymer chemistry , it is plausible that Trivinylsilane could influence pathways related to polymer synthesis and degradation.
Result of Action
Given its use in polymer chemistry , it is plausible that Trivinylsilane could influence the physical properties of biological polymers, potentially affecting their function.
特性
InChI |
InChI=1S/C6H9Si/c1-4-7(5-2)6-3/h4-6H,1-3H2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCOGDMUGQWFQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C[Si](C=C)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90723857 |
Source


|
| Record name | Triethenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90723857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trivinylsilane | |
CAS RN |
2372-31-8 |
Source


|
| Record name | Triethenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90723857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



